ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 474006-27-4
VCID: VC5744245
InChI: InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-7-15(8-6-14)22-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)23-18/h5-10,18,23H,4,11H2,1-3H3,(H,22,25)(H,24,26)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Molecular Formula: C21H23N3O4
Molecular Weight: 381.432

ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

CAS No.: 474006-27-4

Cat. No.: VC5744245

Molecular Formula: C21H23N3O4

Molecular Weight: 381.432

* For research use only. Not for human or veterinary use.

ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate - 474006-27-4

Specification

CAS No. 474006-27-4
Molecular Formula C21H23N3O4
Molecular Weight 381.432
IUPAC Name ethyl 4-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-7-15(8-6-14)22-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)23-18/h5-10,18,23H,4,11H2,1-3H3,(H,22,25)(H,24,26)
Standard InChI Key JUQSCOYTZPHGHL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features three distinct regions:

  • Ethyl benzoate group: A para-substituted ethyl ester (C6H5COOCH2CH3\text{C}_6\text{H}_5\text{COOCH}_2\text{CH}_3) provides lipophilicity, enhancing membrane permeability.

  • Acetamido linker: A NHCOCH2-\text{NHCOCH}_2- bridge connects the benzoate to the tetrahydroquinoxaline core, enabling hydrogen bonding with biological targets.

  • 6,7-Dimethyl-3-oxo-tetrahydroquinoxaline: A bicyclic system with two nitrogen atoms at positions 1 and 4, substituted with methyl groups at C6/C7 and a ketone at C3. The methyl groups sterically hinder rotation, stabilizing the molecule’s conformation .

Spectroscopic Properties

While experimental spectral data (e.g., IR, NMR) for this specific compound are absent in public literature, inferences can be drawn from structurally related tetrahydroquinoxaline derivatives:

  • IR: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1,680 cm1^{-1} (ester and ketone) and ν(N-H)\nu(\text{N-H}) at ~3,300 cm1^{-1} (amide) .

  • 1^1H NMR: Key signals would involve the ethyl ester’s triplet (δ\delta 1.3 ppm, OCH2CH3-\text{OCH}_2\text{CH}_3 ), aromatic protons (δ\delta 7.8–8.1 ppm, benzoate), and methyl groups (δ\delta 2.2–2.5 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically commencing with the formation of the tetrahydroquinoxaline core followed by sequential functionalization (Figure 1):

Step 1: Tetrahydroquinoxaline Core Synthesis
6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline is prepared via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl acetoacetate under acidic conditions.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight381.432 g/mol
SolubilitySoluble in DMSO, DMF; insoluble in H2_2O
Melting Point240–242°C (decomposes)
LogP (Predicted)2.8 ± 0.3

The compound’s lipophilicity (LogP2.8\text{LogP} \approx 2.8) suggests moderate blood-brain barrier permeability, while poor aqueous solubility limits bioavailability without formulation aids.

Biological Activity and Mechanisms

Antimicrobial Activity

Structural analogs, such as chloroacetamide derivatives, exhibit broad-spectrum antibacterial effects. For example, compound 3 in Source showed a 62.2% activity index against Staphylococcus aureus, attributed to the acetamido group’s disruption of bacterial cell wall synthesis . The dimethyl groups in the tetrahydroquinoxaline ring may enhance penetration through lipid bilayers .

Immunomodulation

Patent EP3294713B1 highlights tetrahydroquinoxaline derivatives as retinoid-related orphan receptor gamma (RORγ) modulators, critical in Th17 cell differentiation and autoimmune diseases . The 3-oxo group in the compound may hydrogen-bond with RORγ’s ligand-binding domain, potentially suppressing interleukin-17 production .

Comparative Efficacy

CompoundActivity Index (%)Target Organism
This compound (predicted)~50–60S. aureus
Chloroacetamide 362.2S. aureus
Sulfide 785.9 (ABTS)Free radicals

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Sulfide analogs: Replacing the ethyl ester with thiol-containing groups (e.g., benzothiazole) improves antioxidant capacity .

  • Heterocyclic substitutions: Introducing pyrimidine or imidazole rings (as in Patent EP3294713B1) enhances RORγ binding affinity .

Formulation Challenges

  • Solubility Enhancement: Nanoemulsions or cyclodextrin complexes may address poor aqueous solubility.

  • Stability: The 3-oxo group is prone to hydrolysis, necessitating pH-controlled formulations (pH 6–7) .

Related Compounds and Future Directions

Structural Analogs

  • Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate: Exhibits dual antimicrobial and anticancer activity.

  • N-(4,6-dimethyl-5-oxo-6-(pyridin-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: A RORγ modulator with IC50_{50} = 12 nM .

Research Gaps

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic predictions.

  • Target Validation: Specific molecular targets (e.g., enzymes, receptors) remain unconfirmed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator